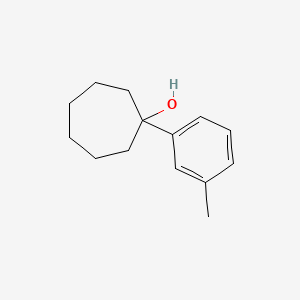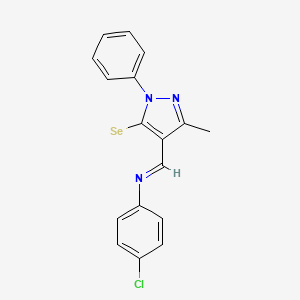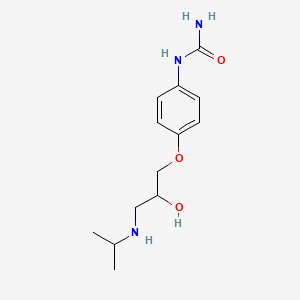
(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-HYDROXY-3-(ISOPROPYLAMINO)PROPOXY)PHENYL)UREA is a chemical compound with the molecular formula C13H21N3O3 and a molecular weight of 267.331 g/mol . This compound is known for its unique structure, which includes a hydroxy group, an isopropylamino group, and a urea moiety attached to a phenyl ring. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-HYDROXY-3-(ISOPROPYLAMINO)PROPOXY)PHENYL)UREA typically involves the reaction of 4-(2-hydroxy-3-(isopropylamino)propoxy)aniline with isocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 4-(2-hydroxy-3-(isopropylamino)propoxy)aniline: This intermediate is synthesized by reacting 4-nitrophenol with epichlorohydrin, followed by reduction and subsequent reaction with isopropylamine.
Formation of N-(4-(2-HYDROXY-3-(ISOPROPYLAMINO)PROPOXY)PHENYL)UREA: The intermediate is then reacted with isocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
N-(4-(2-HYDROXY-3-(ISOPROPYLAMINO)PROPOXY)PHENYL)UREA undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The isopropylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-(4-(2-HYDROXY-3-(ISOPROPYLAMINO)PROPOXY)PHENYL)UREA is utilized in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular research.
Industry: Used in the development of new materials and chemical processes
作用機序
The mechanism of action of N-(4-(2-HYDROXY-3-(ISOPROPYLAMINO)PROPOXY)PHENYL)UREA involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- N-{4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl}acetamide
- 4-(2-hydroxy-3-isopropylaminopropoxy)phenylacetic acid
Uniqueness
N-(4-(2-HYDROXY-3-(ISOPROPYLAMINO)PROPOXY)PHENYL)UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
特性
CAS番号 |
31088-90-1 |
|---|---|
分子式 |
C13H21N3O3 |
分子量 |
267.32 g/mol |
IUPAC名 |
[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]urea |
InChI |
InChI=1S/C13H21N3O3/c1-9(2)15-7-11(17)8-19-12-5-3-10(4-6-12)16-13(14)18/h3-6,9,11,15,17H,7-8H2,1-2H3,(H3,14,16,18) |
InChIキー |
FGMUQNDVAWYYSW-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NC(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-1-(2-Chlorophenyl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11969823.png)
![1-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11969826.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11969829.png)
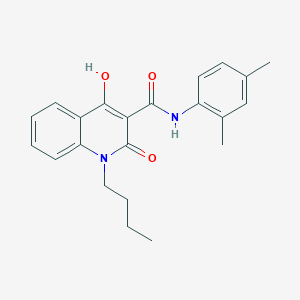
![N-(3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide](/img/structure/B11969839.png)
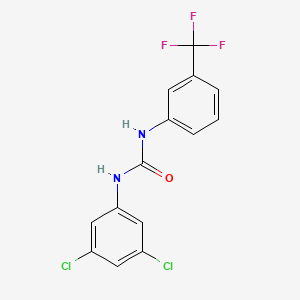
![methyl (2E)-2-[4-(allyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969852.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11969858.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11969867.png)
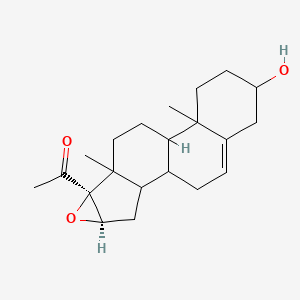
![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-6-hydroxy-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11969893.png)
